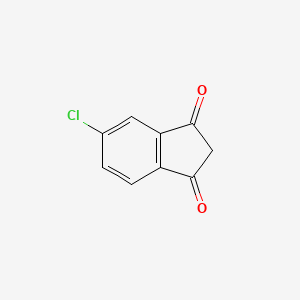
5-Chloro-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1H-indene-1,3(2H)-dione: is a chemical compound with the molecular formula C9H5ClO2 It is a derivative of indene, a bicyclic hydrocarbon, and features a chlorine atom at the 5-position and two keto groups at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-indene-1,3(2H)-dione typically involves the chlorination of indene derivatives followed by oxidation. One common method involves the reaction of 5-chloroindene with an oxidizing agent such as potassium permanganate or chromium trioxide under acidic conditions to introduce the keto groups at the 1 and 3 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 5-chloro-1H-indene-1,3-dicarboxylic acid.
Reduction: Formation of 5-chloro-1H-indene-1,3-diol.
Substitution: Formation of 5-substituted indene derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-1H-indene-1,3(2H)-dione is used as an intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, derivatives of this compound have been investigated for their potential biological activities. These compounds may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications, including polymer synthesis and material science.
Mécanisme D'action
The mechanism of action of 5-Chloro-1H-indene-1,3(2H)-dione and its derivatives depends on their specific biological targets. For example, in medicinal applications, these compounds may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
5-Chloro-1H-indene: Lacks the keto groups at the 1 and 3 positions.
1H-Indene-1,3(2H)-dione: Lacks the chlorine atom at the 5-position.
5-Bromo-1H-indene-1,3(2H)-dione: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 5-Chloro-1H-indene-1,3(2H)-dione is unique due to the presence of both the chlorine atom and the keto groups, which confer distinct reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications that are not possible with the similar compounds listed above .
Propriétés
Formule moléculaire |
C9H5ClO2 |
|---|---|
Poids moléculaire |
180.59 g/mol |
Nom IUPAC |
5-chloroindene-1,3-dione |
InChI |
InChI=1S/C9H5ClO2/c10-5-1-2-6-7(3-5)9(12)4-8(6)11/h1-3H,4H2 |
Clé InChI |
LFHYFZPSJVTJDB-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C2=C(C1=O)C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13029003.png)
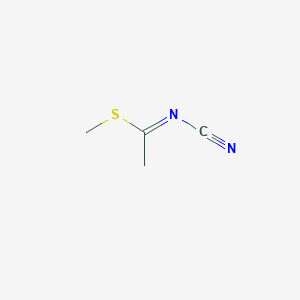
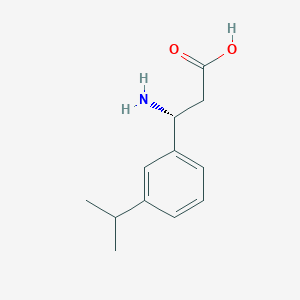

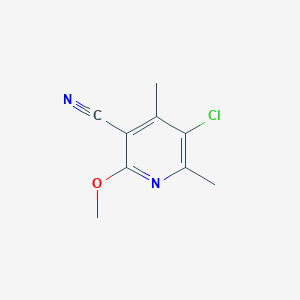
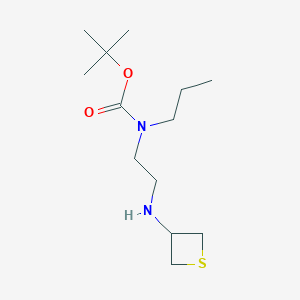
![(8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid](/img/structure/B13029032.png)
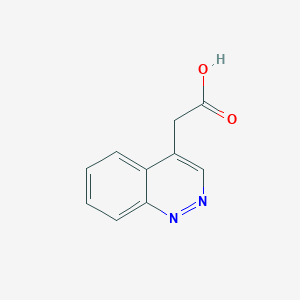
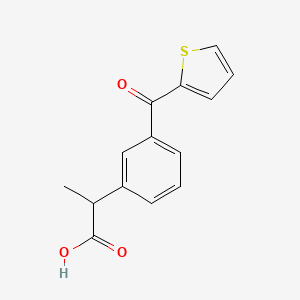
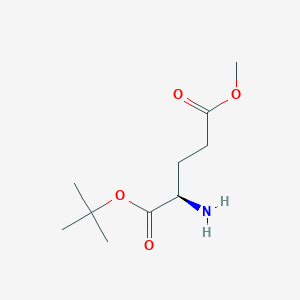
![6-Bromo-4-iodothieno[2,3-D]pyrimidine](/img/structure/B13029045.png)
![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13029054.png)
